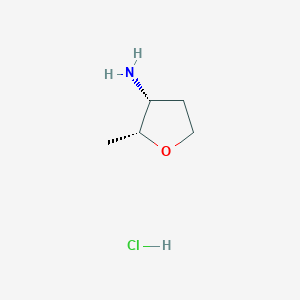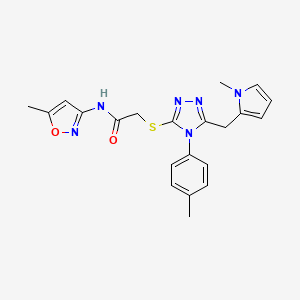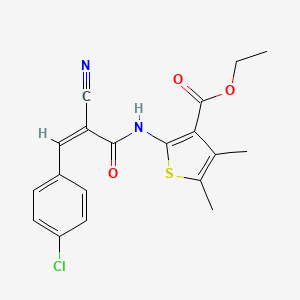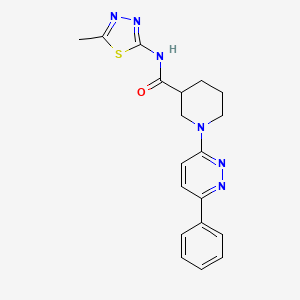
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CSF-DAS and has a unique chemical structure that makes it a promising candidate for many scientific applications.
Scientific Research Applications
Efficient Synthesis of Azetidines
Azetidines, including those derived from "3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine," have been synthesized through innovative methods that enhance yield and applicability in drug development. For instance, the use of (2-bromoethyl)sulfonium triflate has facilitated the cyclization of arylglycine derivatives to azetidines in a simple, mild, and high-yielding process (Fritz et al., 2012).
Antithrombotic Effects
Research into derivatives of "this compound" has shown significant potential in the development of antithrombotic agents. For example, the optimization of ethyl 6-aminonicotinate acyl sulfonamides, which are potent antagonists of the P2Y12 receptor, has led to the identification of compounds with antithrombotic effects without the corresponding increase in bleeding risk, highlighting their therapeutic potential (Bach et al., 2013).
Safety and Energetic Properties
The development of a highly energetic building block, 3-(Bromoethynyl)azetidine, required for the production of certain APIs, underscores the importance of chemical process development in ensuring safety and efficacy in pharmaceutical manufacturing. This includes the identification of suitable counterions to mitigate energetic properties and the comprehensive safety study of the compound's potential explosive characteristics (Kohler et al., 2018).
Catalysis and Synthesis Techniques
Research has also focused on catalysis and innovative synthesis techniques involving azetidine derivatives. For example, gold(I)-catalyzed cascades have been utilized for the synthesis of pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines, demonstrating the versatility of these compounds in organic synthesis and their potential for generating complex heterocyclic structures (Pertschi et al., 2017).
Radioligands for PET Imaging
The synthesis of radioligands for positron emission tomography (PET) imaging, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, illustrates the application of azetidine derivatives in biomedical imaging. These compounds have shown promise in imaging central nicotinic acetylcholine receptors, offering insights into neurological conditions and potential pathways for therapeutic intervention (Doll et al., 1999).
properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(2,6-difluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S2/c16-13-7-4-8-14(17)15(13)24(21,22)18-9-12(10-18)23(19,20)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVVEXSKXWXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)
![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)
![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)


![Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2406834.png)
![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)

